molecular formula C9H6N2O4 B1594101 1-Methyl-5-nitroindoline-2,3-dione CAS No. 3484-32-0

1-Methyl-5-nitroindoline-2,3-dione

Cat. No.: B1594101
CAS No.: 3484-32-0
M. Wt: 206.15 g/mol
InChI Key: JPTDPTOWOMFBRY-UHFFFAOYSA-N
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Description

Caspase 4 inhibitor, commonly referred to as casp 4 inhib, is a synthetic organic compound used to inhibit the activity of caspase 4, a member of the cysteine-aspartic acid protease (caspase) family. Caspase 4 plays a crucial role in the execution-phase of cell apoptosis and is involved in the inflammatory response, particularly in the non-canonical inflammasome pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of isatin to produce 5-nitro-isatin, followed by methylation to yield 1-methyl-5-nitro-isatin . The reaction conditions typically involve the use of nitric acid for nitration and methyl iodide for methylation.

Industrial Production Methods

Industrial production of casp 4 inhib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the nitration of isatin in a controlled environment, followed by purification and methylation steps. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Casp 4 inhib undergoes various chemical reactions, including:

    Oxidation: The nitro group in casp 4 inhib can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of casp 4 inhib, such as amino-isatin and substituted isatin compounds. These derivatives can have different biological activities and applications .

Scientific Research Applications

Casp 4 inhib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to casp 4 inhib include:

Uniqueness

Casp 4 inhib is unique in its selective inhibition of caspase 4, making it a valuable tool for studying the specific role of caspase 4 in inflammation and apoptosis. Unlike other caspase inhibitors, casp 4 inhib specifically targets the non-canonical inflammasome pathway, providing insights into its distinct mechanisms and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-5-nitroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTDPTOWOMFBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333658
Record name 1-Methyl-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-32-0
Record name 1-Methyl-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitroindoline-2,3-dione
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1-Methyl-5-nitroindoline-2,3-dione
Reactant of Route 3
1-Methyl-5-nitroindoline-2,3-dione
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1-Methyl-5-nitroindoline-2,3-dione
Reactant of Route 5
1-Methyl-5-nitroindoline-2,3-dione
Reactant of Route 6
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1-Methyl-5-nitroindoline-2,3-dione

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